Product packaging for Hafnium tetrahydride(Cat. No.:CAS No. 12656-74-5)

Hafnium tetrahydride

Cat. No.: B079912
CAS No.: 12656-74-5
M. Wt: 182.5 g/mol
InChI Key: OSXSTNIHZFKNLY-UHFFFAOYSA-N
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Description

Hafnium tetrahydride (HfH₄) is an advanced inorganic solid-state compound of significant interest in materials science and energy research. Its primary research value lies in its role as a model system for studying metal-hydrogen interactions, hydrogen storage mechanisms, and the thermodynamic stability of interstitial hydrides. The compound functions by absorbing hydrogen atoms into the tetrahedral interstitial sites of the hafnium metal lattice, leading to a significant alteration of its electronic, structural, and physical properties. Key applications include its investigation as a potential hydrogen storage medium due to its high hydrogen weight percentage, its use as a neutron moderator or shielding material in nuclear technologies owing to hafnium's high neutron capture cross-section, and its application in the synthesis of specialized metal-organic frameworks (MOFs) and catalysts. Furthermore, HfH₄ serves as a precursor for the deposition of hafnium-containing thin films via chemical vapor deposition (CVD) or atomic layer deposition (ALD), which are critical for developing next-generation semiconductor devices and protective coatings. This reagent is provided for fundamental and applied research, offering scientists a high-purity starting material to explore the frontiers of solid-state chemistry and advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4Hf B079912 Hafnium tetrahydride CAS No. 12656-74-5

Properties

IUPAC Name

hafnium(4+);hydride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Hf.4H/q+4;4*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXSTNIHZFKNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[H-].[H-].[H-].[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4Hf
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622063
Record name Hafnium tetrahydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12656-74-5
Record name Hafnium tetrahydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical Frameworks and Computational Modeling of Hafnium Hydrides

Density Functional Theory (DFT) Approaches for Hafnium Hydrides

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to study the properties of hafnium hydrides.

Electronic Structure Calculations

DFT calculations are crucial for understanding the electronic properties of hafnium hydrides. These calculations can reveal the distribution of electrons and the nature of chemical bonding. For instance, studies on HfH₂ have used DFT to investigate its structural and electronic properties, finding that the hafnium atom occupies a central position while hydrogen atoms are located at vertex spots. researchgate.net Analysis of the charge density distribution indicates an ionic bonding character between hafnium and hydrogen atoms, with electrons transferring from hafnium to hydrogen. researchgate.net

The electronic band structure and partial density of states (PDOS) are key outputs of these calculations. For various phases of HfH₂, such as the I4/mmm, Cmma, and P21/m structures, DFT calculations have shown that they are all metallic. researchgate.net The electronic structure is a critical factor in determining the material's properties, including its potential for superconductivity. researchgate.net In the context of hydrogen interactions with hafnium-containing materials, DFT has been used to study the electronic interactions in hydrogen-doped monoclinic hafnium dioxide, revealing how hydrogenation can stabilize oxygen vacancies and conductive filaments. aip.org

Geometry Optimization and Equilibrium Structures

A primary application of DFT is the determination of stable crystal structures through geometry optimization. This process involves finding the lowest energy arrangement of atoms in a crystal lattice. For hafnium dihydride (HfH₂), first-principles calculations based on DFT have been used to explore its crystal structures under pressure. researchgate.net These studies have predicted pressure-induced structural phase transitions, for example, from an I4/mmm structure to a Cmma structure and then to a P21/m structure at high pressures. researchgate.netresearchgate.net

The optimization of lattice parameters is a standard procedure in these computational studies. For example, in the study of HfNi and its hydrides, the full-potential linearized augmented plane waves (FP-LAPW) method within DFT was used for geometry optimization. researchgate.net Similarly, for mononuclear hafnium hydride complexes, DFT calculations have been employed to analyze their structures, which were also characterized by single-crystal X-ray diffraction. acs.org These computational approaches allow for the prediction of equilibrium geometries and the relative stability of different structural phases. unicamp.brresearchgate.net

Bonding Analysis and Charge Redistribution

DFT provides tools to analyze the nature of chemical bonds and the distribution of electronic charge within a material. Bader's "atoms in molecule" (AIM) theory is one such tool used to examine charge transfer and bonding between constituent atoms. researchgate.net In studies of HfH₂, Bader analysis of the charge density distribution has revealed the ionic character of the Hf-H bond, with a clear transfer of electrons from hafnium to hydrogen atoms. researchgate.netresearchgate.net

Electron localization function (ELF) maps and difference charge density plots are also generated from DFT calculations to visualize bonding. For HfH₂, ELF maps and difference charge density plots at various pressures have been used to illustrate the charge distribution in different crystal structures. researchgate.net Furthermore, the analysis of Wiberg bond indices and Natural Bond Orbital (NBO) analysis can provide detailed insights into the bonding motifs, including the covalent character and charge transfer between atoms in hafnium hydride complexes. acs.org

Ab Initio and First-Principles Computational Methodologies

Ab initio and first-principles methods are computational techniques that rely on basic principles of quantum mechanics without using empirical parameters. These methods are fundamental to the theoretical study of hafnium hydrides.

First-principles calculations, often based on DFT, are widely used to investigate the structural, electronic, and bonding properties of materials. For example, the properties of HfH₂ under pressure have been explored using first-principles calculations, which predicted structural phase transitions and metallicity. researchgate.netresearchgate.net These methods have also been applied to study other hafnium compounds, such as HfNi and its hydrides, to understand hydrogen-induced modifications. researchgate.net The accuracy of these methods allows for reliable predictions of material properties, which can be compared with experimental results. unicamp.br

The application of these methodologies extends to complex systems, such as the interaction of hydrogen with amorphous hafnia (a-HfO₂), where DFT calculations have been used to study the behavior of hydrogen and its charge states. aps.org Furthermore, first-principles calculations have been instrumental in creating comprehensive databases of material properties, as demonstrated in studies of various hafnium binary alloys.

Prediction of Stable Hafnium Hydride Phases and Stoichiometries (e.g., USPEX Algorithm)

Predicting new stable compounds and their crystal structures is a significant challenge in materials science. Evolutionary algorithms, such as the Universal Structure Predictor: Evolutionary Xtallography (USPEX) algorithm, have become powerful tools for this purpose. acs.org

The USPEX algorithm, combined with first-principles calculations, allows for the prediction of all thermodynamically stable compounds of given elements at specific pressures. This methodology has been successfully used to predict new thorium hydrides with high-temperature superconductivity. acs.org While specific applications to predict a stable HfH₄ phase are not widely documented in the provided context, the methodology is directly applicable. For instance, the USPEX algorithm has been used to search for ordered phases in hafnium carbide, identifying several thermodynamically stable compounds. researchgate.net

This predictive capability is not limited to binary systems. A co-evolutionary algorithm called COPEX, based on USPEX, has been developed to predict stable stoichiometries and structures in more complex ternary systems, such as Hf-Ta-C. uspex-team.org These computational tools are essential for exploring the vast chemical space of hafnium hydrides and identifying novel phases with potentially interesting properties.

Computational Studies of Hydrogen Accommodation and Mobility in Hafnium Lattices

Understanding how hydrogen is incorporated and moves within a hafnium lattice is crucial for applications like hydrogen storage. Computational studies provide valuable insights into these phenomena.

DFT calculations can be used to determine the thermodynamically favorable positions for hydrogen accommodation in a crystal lattice. For example, in a TiNbZr medium-entropy alloy, DFT calculations suggested that tetrahedral interstitial sites are the preferred locations for hydrogen atoms. The accommodation of hydrogen can lead to lattice expansion and phase transformations.

The mobility of hydrogen in the hafnium-hydrogen system is known to be relatively low. researchgate.netaip.org This low mobility can be attributed to factors such as vacancy sizing effects. aip.org Computational methods can be used to calculate the activation barriers for hydrogen diffusion, which is the energy required for a hydrogen atom to move from one interstitial site to another. Studies on other metal hydrides, such as magnesium hydride, have used ab initio calculations to investigate hydrogen diffusion pathways and activation energies. mdpi.com These computational approaches are vital for understanding the kinetics of hydrogen absorption and desorption in hafnium-based materials.

Theoretical Investigation of High-Pressure Hafnium Polyhydrides

The study of hafnium hydrides under high pressure is a significant area of research, driven by the quest for novel materials with exotic properties, particularly high-temperature superconductivity. acs.orgresearchgate.netnih.gov Computational methods, primarily first-principles calculations based on density functional theory (DFT) and crystal structure prediction algorithms like CALYPSO, have been instrumental in exploring the phase diagram of the Hafnium-Hydrogen (Hf-H) system under extreme pressures. researchgate.netoup.com These theoretical investigations predict the stability of various hafnium polyhydrides with diverse stoichiometries and crystal structures, many of which are anticipated to be superconductors. researchgate.netresearchgate.net

Theoretical studies have systematically explored the structural phase transitions of hafnium dihydride (HfH₂) up to 500 GPa, predicting a sequence of I4/mmm → Cmma → P2₁/m transitions at 180 GPa and 250 GPa, respectively. researchgate.net All these HfH₂ phases are predicted to be metallic, with the P2₁/m phase estimated to have a superconducting critical temperature (Tc) of up to 12.8 K at 260 GPa. researchgate.netmdpi.com

Beyond the dihydride, computational searches have identified several hydrogen-rich polyhydrides. Hafnium trihydride (HfH₃) is predicted to adopt a high-symmetry crystal structure with the space group Pm-3n under high pressure. acs.orgdiva-portal.org Other theoretically predicted stable or metastable hafnium polyhydrides include HfH, HfH₄, HfH₆, HfH₉, HfH₁₀, and HfH₁₄. researchgate.netresearchgate.net The formation of a Th₄H₁₅-type structure with a composition of Hf₄H₁₅ has also been observed experimentally at 12.4(5) GPa, which aligns with theoretical considerations. researchgate.net

A notable prediction is the existence of HfH₉ at 200 GPa, which is proposed to feature unique hydrogen tubes intercalated within a Hf-H framework. aps.org First-principles calculations suggest this metastable structure is a potential superconductor with an estimated Tc of 110 K at 200 GPa. researchgate.netaps.org Another promising candidate is the sodalite-like clathrate HfH₆, which is predicted to be thermodynamically stable in an Im-3m structure and exhibit a high Tc of 132 K at 600 GPa. nih.gov Furthermore, a C2/m-HfH₁₄ phase has been suggested to be responsible for an experimentally observed superconducting transition with an onset Tc of approximately 83 K at 243 GPa. researchgate.netarxiv.org Theoretical calculations also predicted HfH₁₀ to be a superconductor with a Tc of 234 K at 250 GPa. researchgate.net

The following table summarizes the key findings from theoretical investigations of high-pressure hafnium polyhydrides.

Predicted CompoundPressure Range (GPa)Predicted Crystal Structure (Space Group)Predicted Properties
HfH₂180 - 250CmmaMetallic, Superconducting (Tc ~8 K) researchgate.netscience.gov
HfH₂>250P2₁/mMetallic, Superconducting (Tc ~13 K) researchgate.netmdpi.com
HfH₃High PressurePm-3nMetallic acs.orgdiva-portal.org
Hf₄H₁₅>12.4cI16 (Th₄H₁₅-type)Superconducting (Tc ≈ 4.5 K at 23 GPa) researchgate.net
HfH₆>543Im-3m (sodalite-like clathrate)Superconducting (Tc ~132 K at 600 GPa) nih.govresearchgate.net
HfH₉~200-Metastable, Superconducting (Tc ~110 K) researchgate.netaps.org
HfH₁₀~250-Superconducting (Tc ~234 K) researchgate.net
HfH₁₄~243C2/mSuperconducting (Tc ~83 K) researchgate.netarxiv.org

These computational predictions highlight the rich and complex chemistry of the Hf-H system under pressure and provide a roadmap for experimental synthesis of novel superconducting materials. aps.orgosti.gov

Computational Analysis of Reaction Mechanisms Involving Hafnium Hydrides

Computational modeling, particularly using density functional theory (DFT), provides critical insights into the reaction mechanisms of hafnium hydrides in various chemical transformations. These studies elucidate reaction pathways, determine activation energies, and explain the reactivity and selectivity observed in catalytic processes.

Catalytic Hydrogenation and Olefin Insertion: A mononuclear hafnium hydride complex supported by a triamidoamine ligand, [HfH(thf)(Xy-N₃N)], has been studied computationally. acs.org DFT calculations were used to analyze its structure and reactivity. The complex reacts with olefins (RHC=CH₂) to form anti-Markovnikov insertion products. acs.org This hafnium hydride was found to be a catalyst for the hydrogenation of olefins. acs.org Computational modeling of ethylene (B1197577) chain growth on silica-grafted group 4 metal hydrides, including hafnium, predicts that the intrinsic catalytic activity varies as Ti < Zr > Hf. rsc.org The calculations show that ethylene insertion into the hydride is a rapid process with activation energies ranging from -0.02 to 0.12 eV. rsc.org

CO and CO₂ Reduction: The reaction of hafnium hydride complexes with carbon monoxide has been investigated. The reaction of [Hf(Cp)₂(H)₂] with CO at low temperatures forms [Hf(Cp)₂(CO)(H)₂], which upon warming yields a mixture of products including methoxide (B1231860) and ethenediolate complexes. nih.gov DFT calculations have been employed to understand the mechanisms of these transformations, which are proposed to proceed through metal formyl intermediates. nih.govresearchgate.net

Computational studies have also explored the use of hafnium complexes as catalysts for CO₂ activation and reduction. DFT calculations on a hafnium frustrated Lewis pair catalyst revealed the energy barriers for CO₂ activation with the catalyst in different oxidation states. researchgate.net The barriers were calculated to be 17.18, 14.46, and 15.73 kcal/mol for the oxidized, single-electron reduced, and two-electron reduced catalyst, respectively. researchgate.net The subsequent reduction of CO₂ to CO and formate (B1220265) (HCOO⁻) was also studied, with the activation energy to release CO being significantly lower (9.05 kcal/mol) than that for formate formation (75.34 kcal/mol), indicating a preference for CO production. researchgate.net

Hydrogenolysis and Surface Chemistry: DFT calculations have been combined with experimental techniques to characterize surface hydride hafnium complexes on alumina (B75360). researchgate.net The hydrogenolysis of Hf(CH₂tBu)₄ grafted onto γ-alumina was studied, showing that Hf-CH₂tBu bonds are converted to Hf-H bonds. researchgate.net The calculations helped identify the resulting surface species, such as the trialuminoxy monohydride (AlO)₃HfH. researchgate.net These surface hydrides are active catalysts for the hydrogenolysis of alkanes and hydrogenation of olefins. rsc.org

The following table presents a selection of computationally determined energy barriers for reactions involving hafnium hydrides.

ReactionCatalyst/ComplexComputational MethodCalculated Activation Energy (kcal/mol)
CO₂ Activation (oxidized)Hafnium frustrated Lewis pairDFT17.18 researchgate.net
CO₂ Activation (1e⁻ reduced)Hafnium frustrated Lewis pairDFT14.46 researchgate.net
CO₂ Activation (2e⁻ reduced)Hafnium frustrated Lewis pairDFT15.73 researchgate.net
CO Release from activated CO₂ complexHafnium frustrated Lewis pairDFT9.05 researchgate.net
Formate Release from activated CO₂ complexHafnium frustrated Lewis pairDFT75.34 researchgate.net
Ethylene Insertion into Hf-H bondSilica (B1680970) grafted hafnium hydrideDFT-0.46 to 2.77 (-0.02 to 0.12 eV) rsc.org

These computational analyses are crucial for understanding the fundamental steps in hafnium hydride chemistry and for the rational design of new catalysts for important chemical transformations. rsc.orgresearchgate.net

Synthetic Methodologies for Hafnium Hydride Compounds

Synthesis of Molecular Hafnium Hydride Complexes

The creation of soluble, molecular hafnium hydride complexes often involves the use of ancillary ligands that stabilize the reactive Hf-H bond. These methods typically start from organometallic or halide precursors.

A notable example of a dinuclear hafnium complex featuring bridging hydrides is the hafnium tetrahydride {[P2N2]Hf}₂(μ-H)₄. The synthesis of this complex is achieved through the reaction of a dimethyl hafnium precursor, [P2N2]HfMe₂, with molecular hydrogen. researchgate.netresearchgate.net The reaction involves the hydrogenolysis of the hafnium-methyl bonds.

The precursor, [P2N2]HfCl₂, is formed from the reaction of [P2N2]Li₂(dioxane)₂ with HfCl₄(THF)₂, where [P2N2] represents the macrocyclic ligand PhP(CH₂SiMe₂NSiMe₂CH₂)₂PPh. researchgate.netresearchgate.net This dichloride is then converted to the dimethyl derivative [P2N2]HfMe₂ by reacting it with two equivalents of methylmagnesium chloride (MeMgCl). researchgate.netresearchgate.net Subsequent exposure of the dimethyl complex to an atmosphere of hydrogen gas leads to the formation of the target this compound, {[P2N2]Hf}₂(μ-H)₄. researchgate.netresearchgate.net

A common and versatile route to molecular hafnium hydrides is the derivatization of organohafnium compounds. acs.org This typically involves the hydrogenolysis of hafnium-alkyl or other hafnium-carbon bonds.

For instance, a mononuclear terminal hafnium hydride, [HfH(thf)(Xy-N₃N)], can be synthesized via the hydrogenolysis of hydrocarbyl complexes such as [Hf(R)(thf)(Xy-N₃N)] (where R can be Me, CH₂SiMe₃, etc.). acs.org This reaction is carried out in tetrahydrofuran (B95107) (THF) under a pressure of H₂. acs.org An alternative, more convenient synthesis for the same hydride complex is the salt metathesis reaction of the chloro precursor, [HfCl(thf)(Xy-N₃N)], with sodium triethylborohydride (NaBEt₃H). acs.org

Similarly, silica-grafted hafnium hydride complexes can be prepared from organohafnium precursors. capes.gov.br Tetra(neopentyl)hafnium reacts with a partially dehydroxylated silica (B1680970) surface to form these supported hydrides, which have shown catalytic activity. capes.gov.br In a related approach, the reaction of Cp₂Hf(CH₃)₂ with silica containing strong aluminum Lewis sites, followed by treatment with H₂, also generates active hafnium hydride sites. nih.gov

The synthesis of cationic hafnium hydride species can also be achieved from organohafnium precursors. Protonolysis of dialkyl complexes like [NON]HfR₂ (where [NON]²⁻ is a dianionic chelating ligand) can lead to the formation of cationic hafnium alkyl hydrides. mit.edu

The direct reaction with molecular hydrogen (H₂) is a fundamental step in many hafnium hydride syntheses. As mentioned previously, hydrogenolysis of hafnium-hydrocarbyl bonds is a key strategy. The hydrogenolysis of complexes like [Hf(R)(Xy-N₃N)] with 1.5 bar of H₂ at 50 °C yields the terminal hafnium hydride [HfH(thf)(Xy-N₃N)]. acs.org The reaction of [P2N2]HfMe₂ under a hydrogen atmosphere also produces the dinuclear tetrahydride complex {[P2N2]Hf}₂(μ-H)₄. researchgate.netresearchgate.net

The reactivity extends to other types of hafnium complexes. For example, side-on bound dinitrogen complexes of hafnium, such as [(η⁵-C₅Me₃H₂)₂Hf]₂(η²,η²-N₂), react with dihydrogen to afford hydrido metallocene azenido complexes, [(η⁵-C₅Me₃H₂)₂HfH]₂N₂H₂, through 1,2-addition across the N=N bond.

The interaction can also involve the elimination of dihydrogen. For example, the hafnium borohydride (B1222165) complex Hf(BH₄)₄ can undergo a reaction pathway involving the elimination of dihydrogen to form a diborane (B8814927) dianion complex. rsc.org The formation of a dihydrogen bond (M-H···H-X), a type of hydrogen bond between a metal hydride and a proton donor, can facilitate proton transfer and activate both bonds for further transformation. acs.org

Derivatization from Organohafnium Precursors

Solid-State Synthesis of Hafnium Hydrides

Solid-state hafnium hydrides are typically prepared by direct reaction of the metal or its alloys with hydrogen at elevated temperatures or through electrochemical methods.

The hydrogenation of intermetallic compounds and alloys containing hafnium is another significant route to forming hydride materials. The properties of the resulting hydrides depend on the composition of the alloy and the conditions of hydrogenation.

Studies on hafnium-nickel intermetallics, such as HfNi and Hf₂Ni₇, show they absorb hydrogen under pressure at elevated temperatures. researchgate.net The process is reversible for hafnium-containing compounds. researchgate.net The kinetics of hydrogen absorption can be improved by subjecting the materials to multiple hydriding/dehydriding cycles. researchgate.net

Table 1: Hydrogenation Properties of Hf-Ni Intermetallics Data sourced from experimental investigations at a constant pressure of 1 bar. researchgate.net

Intermetallic Temperature Range (K) Max. Hydrogen Absorption (H/M ratio) Temperature for Max. Absorption (K)
HfNi 373–573 1.05 373
Hf₂Ni₇ 323–473 0.04 373

Hafnium is also used as an alloying element to improve the hydrogenation characteristics of other materials. For example, the addition of hafnium to TiFe alloy significantly enhances its first hydrogenation (activation) process. mdpi.comresearchgate.net Pure TiFe is difficult to activate, but adding a sufficient amount of hafnium (a minimum of 8 wt.%) allows the alloy to absorb hydrogen at room temperature without an incubation period. mdpi.comresearchgate.net The improved kinetics are attributed to the presence of hafnium-containing secondary phases that facilitate hydrogen absorption. mdpi.com

Table 2: Effect of Hafnium Addition on the First Hydrogenation of TiFe Alloy Measurements conducted at room temperature under 20 bars of H₂. mdpi.com

Hafnium Content (wt. %) Hydrogen Absorption Behavior Time to Max. Capacity
0 No absorption observed N/A
4 No absorption observed N/A
8 Rapid absorption, no incubation time < 2 hours
12 Rapid absorption, no incubation time < 2 hours
16 Rapid absorption, no incubation time < 90 minutes

High-Pressure, High-Temperature Synthesis of Hafnium Polyhydrides

The synthesis of hafnium polyhydrides, compounds with a high proportion of hydrogen, often requires extreme conditions of pressure and temperature. These methods are primarily employed in research settings to explore novel materials with unique properties, such as high-temperature superconductivity.

One of the primary techniques for synthesizing hafnium polyhydrides is the use of a diamond anvil cell (DAC). researchgate.net This apparatus can generate ultra-high pressures, exceeding 2 megabars (200 GPa). researchgate.net In this method, a small sample of a hafnium source, often hafnium dihydride (HfH₂), is placed in a sample chamber within the DAC, which also serves as a pressure-transmitting medium and a source of hydrogen. researchgate.netmpg.de The sample is then compressed to immense pressures.

To facilitate the chemical reaction and the formation of higher hydrides, the sample is heated in-situ using a laser heating technique. researchgate.netdntb.gov.ua This combination of high pressure and high temperature allows for the synthesis of various hafnium polyhydride phases that are not stable under ambient conditions. researchgate.net

For instance, studies have demonstrated the formation of a novel hafnium hydride, identified as Hf₄H₁₅, when HfH₂ is subjected to pressures above 12.4 GPa at room temperature. mpg.deacs.orgresearchgate.net This compound exhibits a crystal structure identical to that of Th₄H₁₅. mpg.deacs.org Upon decompression, Hf₄H₁₅ decomposes back to HfH₂ at approximately 3 GPa. mpg.deacs.org

At even more extreme conditions, other hafnium polyhydrides have been synthesized. Research has reported the discovery of superconductivity in hafnium polyhydrides synthesized at high pressures and temperatures. researchgate.net A superconducting transition with an onset temperature of approximately 83 K was observed at a pressure of 243 GPa, a finding that surpasses the temperature of liquid nitrogen. researchgate.net This superconducting phase is suggested to be C2/m-HfH₁₄. researchgate.net First-principle calculations have also predicted the existence of other high-pressure phases such as HfH₉, HfH₁₀, and HfH₄. researchgate.netresearchgate.net

The synthesis of ternary hydrides involving hafnium under high pressure has also been explored. In the Ca-Hf-H system, an unknown phase with a face-centered cubic (FCC) structure was observed after preparing a mixture of CaH₂ and HfH₂ at 1073 K and 5 GPa. scientific.net

Synthesis of Hafnium Polyhydrides under High Pressure
Starting MaterialPressure (GPa)TemperatureResulting CompoundKey FindingReference
HfH₂ + H₂12.4(5)Room TemperatureHf₄H₁₅Formation of a Th₄H₁₅-type structure. mpg.deacs.org mpg.deacs.org
Hafnium + H₂243High (Laser Heating)C2/m-HfH₁₄ (suggested)Superconductivity observed at ~83 K. researchgate.net researchgate.net
CaH₂ + HfH₂51073 KUnknown FCC phaseFormation of a new ternary hydride phase. scientific.net scientific.net
HfH₂23N/AHf₄H₁₅Superconductor with Tc ≈ 4.5 K. mpg.deacs.org mpg.deacs.org

Fabrication Techniques for Hafnium Hydride Materials

The fabrication of hafnium hydride materials involves various methods to produce them in forms suitable for different applications, such as powders for research or solid components for industrial use.

One established method for producing hafnium hydride powder is through the reduction of hafnium oxide (HfO₂). google.com In this process, hafnium oxide powder with a specific mean particle size (e.g., 0.5 to 20 µm) is mixed with a reducing agent, such as calcium or calcium hydride. google.com The mixture is then heated in an oven, typically between 800 to 1400°C, under a hydrogen atmosphere to initiate the reduction reaction and form the metal hydride. google.com After the reaction, the byproducts, like calcium oxide, are removed by leaching with acid, followed by washing and drying to obtain the hafnium hydride powder. google.com

Another approach is the hydride-dehydride process, which can be used to produce hafnium metal powder. osti.gov This involves hydriding hafnium bar stock, which makes the metal brittle. osti.gov The brittle hafnium hydride can then be easily crushed into powder. osti.gov

For creating bulk composite materials, powder metallurgy and sintering techniques are employed. For example, iron-hafnium hydride (Fe-HfH₂) metal matrix composites (MMCs) have been synthesized using direct current sintering. aip.org In this method, powders of iron and hafnium dihydride are mixed in desired volume percentages (e.g., Fe-25% HfH₂ to Fe-70% HfH₂). aip.org The powder mixture is then sintered under pressure and temperature (e.g., up to 1000°C). aip.org During this process, the HfH₂ can decompose and react with the iron matrix, leading to the formation of intermetallic phases like HfFe and HfFe₂. aip.org

To enhance the performance and stability of hafnium hydride components, especially in high-temperature applications like nuclear control rods, protective coatings can be applied. mdpi.com Techniques such as closed-field dual magnetron sputtering are used to deposit thin films, like titanium carbide (TiC), onto the surface of hafnium hydride samples. mdpi.com This coating acts as a barrier to limit hydrogen release from the material at elevated temperatures. mdpi.com Another fabrication approach for creating nanostructures involves sequential infiltration synthesis (SIS), where vapor-phase precursors are used to grow inorganic materials like hafnium oxide within a polymer template. acs.org

Fabrication Techniques for Hafnium Hydride Materials
TechniqueStarting Material(s)Process DetailsProduct FormReference
Oxide ReductionHafnium oxide (HfO₂), Reducing agent (e.g., CaH₂)Heating (800-1400°C) under H₂ atmosphere, followed by leaching and washing.Powder google.com
Hydride ProcessHafnium bar stockHydriding to induce brittleness, followed by crushing.Powder osti.gov
Direct Current SinteringIron powder, Hafnium dihydride (HfH₂) powderMixing powders and sintering under heat (up to 1000°C) and pressure.Bulk Metal Matrix Composite aip.org
Magnetron SputteringHafnium hydride substrate, Titanium and Carbon targetsDeposition of a thin protective coating (e.g., TiC) in an Ar atmosphere.Coated Component mdpi.com

Structural Elucidation and Crystallographic Analysis of Hafnium Hydrides

X-ray Diffraction Studies of Hafnium Hydride Phases

X-ray diffraction (XRD) has been a fundamental technique for identifying the various phases within the hafnium-hydrogen system. Early studies using powder XRD on annealed samples identified a sequence of phases as the hydrogen content increases. At room temperature, the system transitions from a deformed cubic phase to a face-centered cubic (FCC) phase, and finally to a face-centered tetragonal (FCT) phase. aip.org The specific compositions at which these transitions occur have been a subject of detailed investigation, with the FCC phase appearing between approximately HfH₁.₅₃ and HfH₁.₇₀, and the FCT phase forming between HfH₁.₈₀ and HfH₁.₈₇. aip.org

More recent studies have employed in-situ XRD techniques, often within diamond anvil cells, to probe the structure of hafnium hydrides under extreme pressures. researchgate.netresearchgate.net This methodology has been crucial in observing the formation of novel hafnium polyhydrides. For instance, the reaction of HfH₂ with molecular hydrogen at high pressures was studied using in-situ XRD, leading to the synthesis of a new hydride phase, Hf₄H₁₅, at approximately 12.4 GPa. researchgate.netresearchgate.net

XRD analysis of thin films reveals that substrate clamping and confinement can alter phase transitions, for example by suppressing the coexistence of FCC and FCT phases that is observed in bulk materials. acs.org For hafnium tetrahydride (HfH₄), there is a lack of experimental XRD data as it has not been synthesized as a stable bulk material. Its structural characteristics are therefore derived from theoretical predictions and computational structure prediction methods. wikipedia.orgaps.orggoogle.com

Determination of Crystal Systems and Lattice Parameters

The crystal systems and lattice parameters of hafnium hydrides vary significantly with stoichiometry and synthesis conditions. The parent hafnium metal has a hexagonal close-packed (hcp) structure. aip.org As hydrogen is introduced, several distinct hydride phases emerge.

The hafnium-hydrogen system at room temperature includes a deformed cubic phase (δ'), a face-centered cubic (FCC or δ) phase, and a face-centered tetragonal (FCT or ε) phase. aip.orgresearchgate.net The δ' phase, observed at compositions like HfH₁.₅₃, has a slightly distorted cubic lattice. aip.org The δ phase (e.g., HfH₁.₇₀) adopts a more symmetric FCC structure, while the ε phase (HfH₁.₈₂-HfH₂.₀₂) exhibits an FCT structure with the space group I4/mmm. aip.orgresearchgate.netaip.org First-principles calculations provide theoretical lattice parameters for the I4/mmm structure of HfH₂ that align well with experimental findings. materialsproject.orgaip.org

Under high pressure, different structures are observed. The polyhydride Hf₄H₁₅, synthesized from HfH₂ and hydrogen, possesses a cI16-type structure, identical to that of Th₄H₁₅. researchgate.net Theoretical studies predict that HfH₂ undergoes several structural changes at extreme pressures, transitioning through orthorhombic (Cmma) and trigonal (P-3m1) systems. researchgate.netiphy.ac.cn

Below is an interactive table summarizing the crystallographic data for several key hafnium and hafnium hydride phases.

Analysis of Pressure-Induced Structural Phase Transitions

The application of high pressure dramatically influences the crystal structure of hafnium hydrides, leading to the formation of new phases with distinct properties. First-principles calculations have been instrumental in predicting and understanding these transitions, particularly for hafnium dihydride (HfH₂).

Theoretical studies predict that HfH₂ undergoes a sequence of structural phase transitions under immense pressure. nih.gov The ambient-pressure tetragonal I4/mmm phase is predicted to transform into an orthorhombic Cmma structure at approximately 180 GPa. researchgate.netnih.govresearchgate.net Upon further compression, a second transition to a monoclinic P2₁/m phase is anticipated at around 250 GPa. researchgate.netnih.gov Another computational study suggests a different high-pressure sequence of I4/mmm → Cmma → P-3m1, with transition points at 220.21 GPa and 359.18 GPa, respectively. researchgate.net A separate investigation predicted a transition from a CaF₂-type structure to an FeS₂-type structure at a much lower pressure of 10.75 GPa. aip.org

Experimentally, high-pressure synthesis has successfully created novel hafnium polyhydrides. The reaction between HfH₂ and molecular hydrogen in a diamond anvil cell at 12.4(5) GPa results in the formation of Hf₄H₁₅. researchgate.netresearchgate.net This high-pressure phase is not stable at ambient conditions and decomposes back to HfH₂ and hydrogen when the pressure is released to approximately 3(1) GPa. researchgate.netresearchgate.net

The following table summarizes key pressure-induced transitions in the hafnium-hydride system.

Local Structure Probes (e.g., EXAFS Spectroscopy)

While XRD provides information on long-range crystalline order, local structure probes like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy offer complementary insights into the immediate atomic environment of a specific element. EXAFS is particularly valuable for studying materials that may lack long-range order, such as surface-supported species or amorphous phases.

In the context of hafnium hydrides, EXAFS has been effectively used to characterize the structure of hafnium hydride complexes supported on silica (B1680970) and alumina (B75360) surfaces. acs.orgacs.orgdatapdf.com For silica-supported hafnium hydrides, EXAFS analysis at the hafnium L-edge helped determine the coordination environment of the hafnium atoms. acs.org For example, fits to the EXAFS data indicated a first coordination sphere of approximately three oxygen atoms at a bond length of 1.943(4) Å, corresponding to σ-bonded siloxy ligands. acs.org

Similarly, for hafnium hydride complexes on γ-alumina, EXAFS was used in combination with other techniques like infrared spectroscopy, solid-state NMR, and DFT calculations to characterize the resulting surface species after hydrogenolysis. acs.orgdatapdf.com The results of these combined analyses confirmed the formation of monohydride surface complexes, and the bond lengths calculated via DFT were in good agreement with the experimental EXAFS values. acs.orgdatapdf.com These studies showcase the power of EXAFS in elucidating the local bonding and structure of hafnium hydride species, especially in complex, non-bulk systems where traditional diffraction methods may be less informative.

Spectroscopic and Advanced Analytical Techniques in Hafnium Hydride Research

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for identifying the vibrational modes of molecules and solids. nanografi.comtu-darmstadt.de In the study of hafnium hydrides, these methods are key to confirming the existence of hafnium-hydrogen (Hf-H) bonds and understanding the geometry of hydrogen atoms surrounding the hafnium centers.

Research on hafnium hydroxide, Hf(OH)₄, a related compound, has demonstrated the utility of IR spectroscopy in identifying vibrational frequencies. researchgate.net For hafnium hydride complexes on silica (B1680970) surfaces, distinct IR bands have been observed, corresponding to different hydride structures. A band at approximately 1627 cm⁻¹ has been associated with the Hf-H stretching mode. researchgate.net In high-pressure synthesis experiments, FTIR is used to monitor the formation of polyhydrides. nih.gov The emergence of new IR absorption bands under high pressure and temperature signals the creation of new hafnium hydride phases. aps.org

Interactive Data Table: Characteristic IR Bands of Hafnium Hydride Species

Vibrational Mode Wavenumber (cm⁻¹) (approx.) Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the local chemical environment of atomic nuclei. For hafnium hydrides, ¹H NMR is particularly valuable for differentiating between various hydride species and studying their dynamic properties. researchgate.net

Solid-state ¹H NMR is instrumental in characterizing hafnium hydrides on supportive surfaces like silica. researchgate.net Different hydride species can be identified by their distinct chemical shifts. For instance, in hafnium hydride complexes, a ¹H NMR signal for a bridging hydrido ligand has been observed at δ 8.96 ppm. acs.org

Double-Quantum (DQ) NMR is an advanced technique that probes the spatial proximity of protons, confirming the presence of multiple hydrogen atoms attached to a single metal center. nih.govresearchgate.netcopernicus.org This method has been applied to study silica-supported hafnium hydrides, providing direct evidence for the formation of species with multiple Hf-H bonds. researchgate.netresearchgate.net

Dynamic Nuclear Polarization (DNP) is a technique that significantly boosts the signal intensity in solid-state NMR, which is especially beneficial for analyzing low-concentration surface species. bruker.comosti.gov DNP-enhanced ¹H NMR has been successfully used to study hafnium complexes on silica surfaces, allowing for the clear identification of surface structures that would otherwise be difficult to resolve. jove.com

Interactive Data Table: ¹H NMR Chemical Shifts for Hafnium Hydride Species

NMR Technique Chemical Shift (δ, ppm) Assigned Species

Solid-State 1H NMR and Double-Quantum (DQ) NMR

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to ascertain the elemental composition and chemical states of atoms on a material's surface. In hafnium hydride research, XPS is used to analyze the oxidation state of hafnium. The Hf 4f core level peaks are of particular interest. thermofisher.comxpsfitting.com The binding energy of the Hf 4f₇/₂ peak for metallic hafnium is approximately 14.3 eV, while for hafnium oxide (HfO₂), it shifts to a higher binding energy of around 16.7 to 18.13 eV. xpsfitting.com This shift to lower binding energies upon hydride formation reflects changes in the electronic environment of the hafnium atom due to bonding with hydrogen. The Hf 4f region shows well-separated spin-orbit components with a splitting of about 1.68-1.71 eV. thermofisher.comxpsfitting.com

Interactive Data Table: Hf 4f Binding Energies from XPS

Chemical State Hf 4f₇/₂ Binding Energy (eV)
Hafnium Metal (Hf) 14.3

Raman Spectroscopy under High-Pressure Conditions

Raman spectroscopy is a powerful tool for investigating the vibrational modes of materials, especially under the high-pressure conditions necessary for synthesizing novel hafnium polyhydrides. researchgate.netjascoinc.com The synthesis of new materials in diamond anvil cells can be monitored by techniques including Raman spectroscopy. arxiv.orgresearchgate.nethzdr.de As pressure is applied to hafnium in a hydrogen-rich environment, the appearance of new Raman peaks signals the formation of new hafnium hydride phases. nih.govresearchgate.net For example, the synthesis of HfH₂ under pressure has been confirmed by the emergence of its characteristic Raman-active phonon modes. researchgate.net

Neutron Inelastic Scattering for Phonon Dynamics

Neutron inelastic scattering (NIS) is a premier technique for studying the vibrational dynamics (phonons) of materials. epj-conferences.org Due to the strong interaction of neutrons with hydrogen nuclei, NIS is exceptionally sensitive to the motions of hydrogen atoms, making it ideal for examining the phonon density of states in metal hydrides. nsf.govconicet.gov.ar NIS experiments provide detailed information on the energies of optical and acoustic phonon modes, which is essential for understanding the thermodynamic properties of these materials. epj-conferences.org For instance, NIS has been used to measure the phonon spectrum of HfH₂, revealing an Einstein temperature of 1500 ± 60 K, which corresponds to the energy of the hydrogen optical modes. researchgate.netscience.gov This data is critical for validating theoretical models of lattice dynamics in hafnium hydrides. researchgate.net

Real-Time In Situ Characterization during Reactions and Phase Transformations

Real-time in situ characterization techniques are indispensable for observing the dynamic processes of phase formation, transformation, and decomposition in hafnium hydrides. These methods allow researchers to monitor structural changes as they occur under controlled conditions of temperature, pressure, and gaseous environment, providing a continuous view of the material's behavior.

Synchrotron X-ray diffraction and neutron diffraction are powerful in situ tools for this purpose. researchgate.netdiva-portal.org For instance, in situ synchrotron X-ray diffraction has been employed to monitor the formation and dissolution of hydrides in real-time during hydrogenation and dehydrogenation cycles. researchgate.net This technique provides high-resolution data on crystal structure evolution, allowing for the identification of intermediate phases and the kinetics of transformations. diva-portal.orgosti.gov Studies on the related zirconium-hydrogen system have successfully used in situ synchrotron X-ray diffraction to record the complete transformation between different hydride phases. diva-portal.org

In situ neutron diffraction is particularly valuable for studying metal hydrides because of hydrogen's high neutron scattering cross-section. This technique has been instrumental in refining the hafnium-hydrogen (Hf-H) phase diagram. researchgate.net By performing neutron diffraction measurements as a function of temperature and composition, researchers have identified new phases, such as the γ-HfH phase, and determined the crystal structure of others, like the δ' phase, which is an ordered superstructure of the δ phase. researchgate.netaip.org These experiments involve monitoring the hydride phases during thermal treatments, which has revealed that HfHₓ begins to decompose and form H₂ gas at temperatures between 170 and 300 °C. aip.org

The chemical interactions and phase evolution in hafnium hydride composites have also been studied using synchrotron techniques. aip.org In Fe–HfH₂ metal matrix composites, a multi-modal approach combining X-ray diffraction with synchrotron-based hard X-ray fluorescence mapping and nanoprobe X-ray absorption near-edge structure (XANES) measurements has been used. This allowed for the in situ observation of hydrogen evolution, which occurs through both thermal decomposition as HfH₂ transforms to HfHₓ<₂ and through reactions with the iron matrix to form intermetallic phases like HfFe and HfFe₂. aip.org

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to investigate the phase transitions and heat capacity of hafnium hydrides. akjournals.comtandfonline.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of endothermic and exothermic processes, such as phase transitions or the onset of decomposition. tandfonline.com

DSC studies on hafnium hydrides with varying hydrogen content (HfHₓ) have revealed important details about their thermal stability and phase behavior. For HfHₓ with hydrogen-to-hafnium ratios (x) between 1.1 and 1.6, DSC curves show λ-type peaks, which are indicative of phase transitions. akjournals.com Specifically, transitions have been noted near 356 K and 385 K. akjournals.com These anomalies are associated with order-disorder phase transitions of hydrogen within the hafnium lattice for compositions where x is between 1.1 and 1.3. akjournals.com In contrast, HfH₁.₈₃ shows no such anomalies in its heat capacity curve, which is larger than that of pure hafnium. akjournals.com

Recent research on HfH₁.₈₉ samples for radiation shielding applications used DSC to measure heat capacity. The measurements showed that the heat capacity increased at a consistent rate within the epsilon (ε) phase up to 330°C. ornl.gov At higher temperatures, as the sample transforms from the epsilon phase to the delta (δ) phase, a Bredig transition was observed. ornl.gov The terminal solid solubility (TSS) of hydrogen in hafnium, which is critical for understanding hydride precipitation and dissolution, has also been determined using DSC. tandfonline.com These measurements show a linear relationship between the logarithm of hydrogen concentration and the reciprocal temperature for both hydride dissolution and precipitation. tandfonline.com

The table below summarizes findings from DSC analyses of various hafnium hydride compositions.

Hafnium Hydride Composition (x in HfHₓ)Observed PhenomenonTransition Temperature (K)Source
1.1 ≤ x ≤ 1.6λ-type peak in DSC curve~356 and ~385 akjournals.com
1.1 ≤ x ≤ 1.3Order-disorder phase transitionN/A akjournals.com
1.83No heat capacity anomalyN/A akjournals.com
1.89Bredig transition (ε to δ phase)>503 (330°C) ornl.gov

Nanoindentation for Mechanical Property Assessment

Nanoindentation is a crucial technique for probing the mechanical properties of materials at the nanoscale, providing data on hardness and elastic modulus from small volumes of material. jst.go.jp This method is particularly useful for characterizing thin films or individual phases within a composite material. researchgate.net The technique involves indenting the material with a tip of known geometry (commonly a three-sided pyramidal Berkovich tip) and continuously measuring the load and displacement. jst.go.jpornl.gov The resulting load-displacement curve is then analyzed, typically using the Oliver-Pharr method, to determine the mechanical properties. ornl.gov

In the study of hafnium hydrides, nanoindentation has been used to assess materials developed for applications such as radiation shielding. ornl.govornl.gov For instance, nanoindentation tests were performed on HfH₁.₈₉ samples prepared via powder metallurgy. ornl.gov Using a diamond Berkovich tip, a final displacement of 400 nm was applied at a constant strain rate of 0.05 s⁻¹, with continuous stiffness measurements applied throughout the process. ornl.govornl.gov

The results of these tests provided key mechanical property data for the epsilon phase of hafnium hydride. The hardness values were averaged over a depth of 200-400 nm to minimize surface effects. ornl.gov Research has also shown that the mechanical properties of hafnium hydride, including Young's modulus, shear modulus, and Vickers hardness, tend to decrease as the hydrogen content increases. researchgate.netosaka-u.ac.jp

The table below presents nanoindentation data for a specific hafnium hydride composition.

MaterialHardness (GPa)Elastic Modulus (GPa)Source
HfH₁.₈₉ (Sintered)4.45 ± 1.63Not Reported ornl.gov
HfN(001) (for comparison)25.2 ± 0.7450 ± 9 researchgate.net

Electronic and Phononic Properties of Hafnium Hydride Systems

Electronic Band Structure and Density of States Analysis

The electronic properties of hafnium hydride systems, particularly under high pressure, are crucial for understanding their potential for high-temperature superconductivity. First-principles calculations have been instrumental in exploring these characteristics.

For various hafnium polyhydrides, the electronic band structures reveal a metallic nature, a prerequisite for conventional superconductivity. researchgate.netresearchgate.net In phases like HfH9 at 200 GPa, several steep bands cross the Fermi level, confirming its metallic behavior. researchgate.net The projected density of states (PDOS) for this compound indicates a significant overlap and strong hybridization between the orbitals of hafnium and hydrogen atoms. researchgate.net Specifically, in HfH9, which is composed of H12 tubes within a HfH3 framework, there is a notable hybridization of Hf and H1 orbitals, as well as between the HfH3 framework and the H12 tube. researchgate.net

The total density of states (DOS) at the Fermi level is a key indicator of superconducting potential. In HfH9, the total DOS at the Fermi level is calculated to be 0.46 states/eV/f.u. at 200 GPa, increasing to 0.5 states/eV/f.u. at 250 GPa. researchgate.net For the predicted high-temperature superconductor HfH10, the electronic DOS at the Fermi level is comparable to that of LaH10 and significantly larger than that of ZrH10 and H3S, both of which are known high-Tc superconductors. hpstar.ac.cn This high DOS is primarily attributed to the hydrogen atoms. hpstar.ac.cn The electronic DOS of HfH10 also exhibits van Hove singularities near the Fermi level, which suggests a large electron-phonon coupling strength. hpstar.ac.cn

Studies on ternary Y-Hf-H systems also highlight the importance of hydrogen in the electronic structure. As the hydrogen content increases, the density of states of hydrogen atoms at the Fermi level is significantly enhanced, which is believed to be closely associated with the high-temperature superconductivity in these systems. researchgate.netnih.gov For instance, in the P-6m2-YHfH18 phase, the high hydrogen content leads to a high calculated superconducting transition temperature. researchgate.netnih.gov

The metallization of hafnium hydrides under pressure is a recurring theme. For HfH2, calculations show that it undergoes pressure-induced structural phase transitions, with all high-pressure phases being metallic. researchgate.net Similarly, calculations for (Zr,Hf)H3 series at 100 GPa show band dispersion crossing the Fermi level, with partial density of states from Zr, Hf, and H atoms present at this level, confirming their metallic character. acs.org

CompoundPressure (GPa)Total DOS at Fermi Level (states/eV/f.u.)
HfH92000.46
HfH92500.5

Phonon Dispersion Relations and Vibrational Dynamics

The vibrational properties of hafnium hydride systems, as described by their phonon dispersion relations, are fundamental to understanding their stability and the mechanism behind their superconductivity. The absence of imaginary frequencies in the phonon dispersion curves across the Brillouin zone is a key indicator of the dynamical stability of a crystal structure.

First-principles calculations have confirmed the dynamical stability of several hafnium polyhydride phases at high pressures. For instance, the HfH9 structure is found to be dynamically stable at 200 GPa, with no imaginary phonon frequencies observed in its calculated phonon dispersion. researchgate.net The phonon spectra of these hydrides typically show a clear separation between the vibrational modes of the heavy hafnium atoms and the light hydrogen atoms. Due to their large mass, hafnium atoms dominate the low-frequency modes, generally below 250 cm⁻¹. researchgate.net Conversely, the high-frequency portion of the spectrum is almost exclusively composed of hydrogen vibrations. researchgate.netaip.org This is a common feature in metal hydrides and is crucial for high-temperature superconductivity, as high-frequency phonons contribute to a higher Debye temperature.

In the case of HfH10, the phonon spectra also indicate its dynamical stability at high pressures. hpstar.ac.cn The interaction of electrons with high-frequency optical phonons, primarily associated with hydrogen atoms, is considered the main driver of its high predicted superconducting transition temperature. hpstar.ac.cn

The vibrational properties are also influenced by the local atomic environment. Inelastic neutron scattering (INS) studies on high-entropy alloy (HEA)-based metal hydrides, including those containing hafnium, reveal that the hydrogen vibrations are closely related to those in corresponding binary metal hydrides. diva-portal.org The main feature in the INS spectra is an optical peak around 150 meV, which corresponds to hydrogen vibrating within a tetrahedral interstitial site. diva-portal.org

Electron-Phonon Coupling in Hafnium Hydrides

The strength of the interaction between electrons and lattice vibrations, known as electron-phonon coupling (EPC), is a critical factor in conventional Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity. A strong EPC is a prerequisite for achieving a high superconducting transition temperature (Tc). In hafnium hydrides, particularly the hydrogen-rich polyhydrides, theoretical calculations consistently point to strong EPC as the primary mechanism for their predicted and observed superconductivity.

The EPC parameter, λ, quantifies the strength of this coupling. For many hydrides, λ is predicted to be significantly greater than 1, placing them in the category of strongly coupled superconductors. mdpi.com In the case of HfH9, the EPC is estimated to result in a potential Tc of 110 K at 200 GPa. aps.org The coupling is found to arise mainly from the interaction of electrons with the vibrations of the unique H12 tube structure and its interplay with the surrounding HfH3 framework. aps.orgx-mol.net

For HfH10, which is predicted to have an even higher Tc, the strong EPC is attributed to the interaction of electrons with optical phonons and the high density of states at the Fermi level, both of which are dominated by hydrogen atoms. hpstar.ac.cn The presence of van Hove singularities near the Fermi level in its electronic structure further indicates a large EPC strength. hpstar.ac.cn

In ternary hafnium-containing hydrides, such as the (Zr,Hf)H3 series, the EPC parameter has also been calculated. For example, in Zr7HfH24 at 100 GPa, the cumulative EPC parameter (λ) is predicted to be 0.64, resulting in an estimated Tc of approximately 16 K. acs.org For Y-Hf-H ternary compounds, the high Tc values are also linked to strong EPC, which is enhanced by the increasing hydrogen content and the corresponding rise in the density of states of H atoms at the Fermi level. researchgate.netnih.gov

High-Temperature Superconductivity in Hafnium Polyhydrides

The quest for room-temperature superconductivity has been significantly advanced by the study of hydrogen-rich materials under extreme pressures. Hafnium polyhydrides have emerged as a promising class of materials within this field, with both theoretical predictions and experimental observations pointing towards high superconducting transition temperatures (Tc).

Experimental Observations of Superconducting Transitions

Experimental efforts have successfully synthesized hafnium superhydrides under high-pressure and high-temperature conditions, leading to the discovery of superconductivity. In one key study, hafnium polyhydrides were synthesized in a diamond anvil cell combined with in-situ laser heating. researchgate.netresearchgate.net Subsequent in-situ high-pressure resistance measurements revealed a superconducting transition with an onset Tc of approximately 83 K at a pressure of 243 GPa. researchgate.netresearchgate.netarxiv.org This discovery marked the first 5d transition metal polyhydride superconductor with a Tc above the boiling point of liquid nitrogen. researchgate.netarxiv.org The observed superconductivity was supported by the shift of the transition to lower temperatures upon the application of an external magnetic field. researchgate.net

Theoretical Predictions of Superconducting Phases (e.g., MH12, C2/m-HfH14)

First-principles calculations have been instrumental in predicting the existence and superconducting properties of various hafnium polyhydride phases. These theoretical studies often guide experimental synthesis efforts.

Several stable or metastable hafnium hydride structures with high predicted Tc have been identified through computational searches:

HfH9 : This metastable phase, predicted to be stable at 200 GPa, features unique hydrogen tubes (H12) within a HfH3 framework. researchgate.netaps.org Calculations estimate a Tc of 110 K at this pressure, with the superconductivity primarily driven by electron-phonon coupling associated with the H12 tube. nih.govaps.org

HfH10 : This phase is predicted to possess a pentagraphene-like hydrogen sublattice and exhibit a very high Tc, with estimates reaching up to 234 K at 250 GPa. hpstar.ac.cnnih.govaip.org

C2/m-HfH14 : The experimentally observed superconductivity at 83 K and 243 GPa is suggested to originate from the C2/m-HfH14 phase. researchgate.netresearchgate.netarxiv.org The measured Tc is noted to be much closer to the theoretical predictions for this phase than for HfH9 or HfH10. researchgate.net

Ternary Hydrides : Theoretical explorations of ternary systems, such as Y-Hf-H, have also predicted high-Tc phases. For example, the P-6m2-YHfH18 phase is calculated to have a high Tc of 130 K at 400 GPa, driven by its high hydrogen content. researchgate.netnih.gov

CompoundPressure (GPa)Predicted/Observed Tc (K)Source
C2/m-HfH14243~83Experimental
HfH9200110Theoretical
HfH10250234Theoretical
P-6m2-YHfH18400130Theoretical

Upper Critical Field Studies

The upper critical field (Hc2) is a fundamental parameter of a superconductor, representing the maximum magnetic field it can withstand while remaining in the superconducting state. For the experimentally observed superconducting phase in hafnium polyhydride at 243 GPa, the upper critical field at zero temperature, Hc2(0), was estimated. researchgate.netresearchgate.net Using the Ginzburg-Landau (GL) theory, the value of μ0Hc2(0) was determined to be approximately 24 Tesla. researchgate.netresearchgate.netarxiv.org From this, the superconducting coherence length (ξ), which is a measure of the size of the Cooper pairs, was calculated to be about 37 Å. researchgate.netresearchgate.net

These experimental values provide crucial data for understanding the nature of superconductivity in this system. For comparison, theoretical predictions for other high-Tc hydrides often include calculations of the upper critical field. For instance, in a metastable lanthanum superhydride stabilized with aluminum, the upper critical field Hc2(0) was estimated to be as high as 223 T, showcasing the potential for extremely high critical fields in these materials. oup.com While specific Hc2 predictions for all theoretical hafnium hydride phases are not always detailed, the experimental measurement for the HfH14 phase provides a key benchmark for the hafnium-hydrogen system.

Research Applications and Material Science Implications Based on Hafnium Hydrides

Hydrogen Storage Materials Development

The development of safe and efficient hydrogen storage systems is a critical challenge for the widespread adoption of hydrogen as a clean energy carrier. aps.org Metal hydrides are considered a promising avenue for solid-state hydrogen storage due to their potential for high volumetric density and safety compared to compressed gas or liquid hydrogen. aps.orgnih.gov Hafnium hydrides are among the materials being investigated for this purpose.

The search for high-capacity hydrogen storage materials remains a significant challenge. researchgate.net Theoretical studies have explored novel metal tetrahydrides as a potential solution to improve hydrogen storage capacity. researchgate.net While much of the theoretical work has focused on tetrahydrides of other metals like titanium (TiH4) and vanadium (VH4), the concepts can be extended to hafnium. researchgate.net These theoretical metal tetrahydrides are predicted to feature a layered structure where metal layers are separated by hydrogen layers, which is key to their high hydrogen storage capacity. researchgate.nethpstar.ac.cn The dehydrogenation process in these theoretical structures is attributed to the van der Waals interactions between the hydrogen layers. researchgate.net

Density Functional Theory (DFT) calculations have been employed to investigate the structural and electronic properties of (HfH₂)n clusters, which are considered promising candidates for solid-state hydrogen storage due to their high hydrogen capacity and the strong affinity between hafnium and hydrogen atoms. researchgate.net In these theoretical clusters, the hafnium atom typically occupies a central position, with hydrogen atoms at the vertices. researchgate.net Stability analyses show that the binding energy of these clusters generally increases with the number of (HfH₂) units. researchgate.net The bonding between hafnium and hydrogen is characterized by the transfer of electrons from hafnium to hydrogen, indicating an ionic character. researchgate.net

The concept of "chemical precompression" observed in alkaline-earth tetrahydrides offers another theoretical perspective. acs.org In these compounds, electron transfer from the metal to hydrogen molecules weakens the H-H bond. acs.org This effect, where the host metal's size influences the H-H bond length, could theoretically be applied to other metal hydrides, suggesting that the large hafnium atom could significantly impact the properties of hydrogen within a tetrahydride lattice. acs.org

The speed at which hydrogen can be absorbed (hydrogenation) and released (dehydrogenation) is a critical factor for practical hydrogen storage applications. Research into the kinetics of hafnium hydrides reveals complex processes influenced by various factors.

Hydrogen Absorption: The addition of hafnium to other metal hydride alloys, such as TiFe, has been shown to drastically improve hydrogen absorption kinetics. mdpi.com For instance, while pure TiFe does not readily absorb hydrogen, the addition of sufficient hafnium (e.g., 8 wt.%) eliminates the incubation time for hydrogenation, and the absorption rate increases with higher hafnium content. mdpi.com This improvement is attributed to the formation of secondary phases that facilitate the absorption process. mdpi.com Studies on thin films also show that the phase transitions in hafnium during hydrogen absorption can be made hysteresis-free, which is a desirable characteristic for sensing applications and potentially for storage cyclability. acs.org

Hydrogen Desorption: The kinetics of hydrogen desorption are equally important for releasing hydrogen on demand. The process is often modeled as a shrinking core process, where the phase transformation at the boundary between the hydride phase and the metal phase is the rate-determining step. utwente.nl Research on the thermal desorption of hydrogen from metal hydride powders involves complex modeling that accounts for phase changes, heat absorption at the moving phase boundary, and particle size reduction. researchgate.net For hafnium hydride, increasing the volume fraction of HfH₂ in metal matrix composites has been shown to enhance the retention of hydrogen, which is attributed to the reduced interfacial area for desorption. researchgate.net

PropertyObservation in Hafnium-Containing HydridesSource(s)
Absorption Kinetics Addition of Hf to TiFe alloys drastically improves first hydrogenation rates. mdpi.com
Desorption Mechanism Can be described by a shrinking core model; phase transformation is often rate-limiting. utwente.nl
Hydrogen Retention Increasing the volume fraction of HfH₂ enhances hydrogen retention in composites. researchgate.net
Phase Transition Thin films can exhibit hysteresis-free phase transitions during H₂ absorption/desorption. acs.org

High Capacity Metal Tetrahydrides (Theoretical Concepts)

Radiation Shielding Materials for Advanced Nuclear Technologies (e.g., Tokamak Devices)

Transition metal hydrides are identified as key materials for radiation shielding in advanced nuclear technologies like tokamak fusion reactors, which are being developed to deliver fusion energy to the electrical grid. ornl.gov These materials are needed to protect sensitive system components, such as high-temperature superconducting (HTS) magnets, from intense radiation during operation. ornl.gov Hafnium hydride (HfHₓ) has been specifically identified as a superior candidate for this application due to its excellent neutron absorption and moderating properties. ornl.govukri.org

The effectiveness of hafnium hydride stems from the combination of the hafnium metal atom, which provides gamma-ray attenuation, and the hydrogen, which is an excellent moderator for neutrons. ukri.org In the compact design of spherical tokamaks, an effective inboard shield is crucial. ornl.gov Neutronics calculations have shown that hafnium hydride has the potential to significantly increase the lifetime of HTS magnets. ornl.gov It can be used as a thin shielding layer close to the magnet, often in combination with other advanced shielding materials like tungsten boride or tungsten carbide. ornl.govgoogle.com

A project involving Tokamak Energy and Los Alamos National Laboratory (LANL) has focused on optimizing the fabrication of hafnium hydride through powder metallurgy to create high-density samples. ornl.gov The project includes microstructural and thermal property characterization to assess the material's feasibility and performance in a reactor environment. ornl.gov Key considerations for its use include its thermal decomposition temperature, as releasing hydrogen could be a safety concern; encapsulation of the hydride is one proposed solution to prevent this. google.com

Catalytic Applications of Hafnium Hydrides

Hafnium hydrides have demonstrated significant potential in the field of catalysis, leveraging the reactivity of the hafnium-hydride bond in various chemical transformations.

Surface organometallic chemistry allows for the creation of well-defined, single-site heterogeneous catalysts. By grafting organometallic precursors onto oxide supports like silica (B1680970) (SiO₂) or alumina (B75360) and then treating them with hydrogen, highly reactive surface hydride species can be formed. capes.gov.brresearchgate.net

Silica-grafted hafnium hydride complexes, synthesized from precursors like tetra(neopentyl)hafnium, are effective catalysts for various reactions under mild conditions. capes.gov.br These surface hydrides can catalyze the low-temperature hydrogenolysis of alkanes, such as neopentane (B1206597) and butane, and the hydrogenation of olefins like isobutene and propene. capes.gov.brcapes.gov.br The combination of hafnium with other metals on a silica support can lead to enhanced catalytic performance. For example, a hafnium-iridium complex immobilized on silica showed improved chemoselectivity for the perdeuteration of C(sp³)–H bonds in alkanes. rsc.org The interaction between the two metals is crucial; a hafnium-iridium catalyst was significantly more efficient than its tantalum-iridium counterpart for H/D exchange reactions. rsc.org

Catalyst SystemReaction CatalyzedKey FindingSource(s)
Silica-grafted Hf-hydride Hydrogenolysis of alkanes (neopentane, butane)Active under mild conditions. capes.gov.br
Silica-grafted Hf-hydride Hydrogenation of olefins (isobutene, propene)Catalytic properties are comparable to related zirconium hydrides. capes.gov.br
Hf-Ir/SiO₂ Perdeuteration of alkanesCombination of Hf with Ir significantly improved chemoselectivity. rsc.org
Hf-Os/SiO₂ H/D exchangeHf-Os catalyst showed 90% deuterium (B1214612) incorporation vs. 12% for Ta-Os. rsc.org

Catalytic transfer hydrogenation (CTH) is a valuable process that uses a hydrogen donor molecule (like an alcohol) to perform reduction reactions, avoiding the need for high-pressure molecular hydrogen. frontiersin.org Hafnium-based catalysts have emerged as effective, recyclable, non-noble metal options for these reactions. frontiersin.org

Hafnium-based metal-organic frameworks (MOFs) have been successfully used for the catalytic transfer hydrogenation of biomass-derived carbonyls. americanelements.comamericanelements.com Similarly, hafnium supported on zeolites (Hf-Beta) can catalyze the N-alkylation of amines with alcohols. acs.org In this process, the active catalyst is an in-situ generated hafnium-hydride species, formed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.org The alcohol substrate donates hydrogen to the hafnium center, which then transfers it to an intermediate species to complete the reaction cycle. acs.org The Hf-Beta catalyst demonstrates high stability and can be recycled multiple times without significant loss of activity. acs.org

Surface Organometallic Catalysts

Advanced Electronic Materials (General Hafnium-Based Materials for High-k Dielectrics)

The continuous miniaturization of metal-oxide-semiconductor field-effect transistors (MOSFETs) has necessitated the replacement of traditional silicon dioxide (SiO₂) gate dielectrics. wikipedia.org As the thickness of SiO₂ scales below 2 nm, quantum tunneling effects lead to significant leakage currents, increasing power consumption and reducing device reliability. wikipedia.orgthermofisher.com High-κ dielectrics, materials with a high dielectric constant, are introduced to address this challenge. These materials allow for a physically thicker gate dielectric while maintaining the same capacitance, thereby reducing leakage current. utexas.eduualberta.ca

Hafnium-based materials, particularly hafnium dioxide (HfO₂), have emerged as leading candidates for high-κ gate dielectrics in advanced semiconductor devices. wikipedia.orgresearchgate.net HfO₂ possesses a favorable combination of properties, including a high dielectric constant (in the range of 20-25), a relatively large bandgap (around 5.7 eV), and good thermal stability in contact with silicon. utexas.eduscirp.org

The implementation of hafnium-based high-κ dielectrics began in the early 2000s, with companies like Intel and IBM announcing their use in 45 nm and subsequent technology nodes. wikipedia.org The move to these new materials represented a significant shift in materials science for the semiconductor industry, moving from diffusion-based thermal processes to atomic layer deposition (ALD) for precise film growth. researchgate.net

However, pure HfO₂ has limitations, such as a tendency to crystallize at high temperatures and a high density of electronic defects. wikipedia.orgscirp.org To overcome these issues, research has focused on alloying HfO₂ with other oxides to create ternary compounds. The incorporation of elements like silicon, zirconium, aluminum, and nitrogen into the hafnium oxide matrix can improve its properties.

Hafnium Silicates (HfSiO): Alloying HfO₂ with SiO₂ to form hafnium silicates can increase the crystallization temperature. wikipedia.org

Hafnium Zirconates (HfZrO): Adding zirconium to hafnium oxide can result in a higher dielectric constant compared to pure HfO₂. ualberta.camdpi.com For instance, a superlattice structure of hafnium zirconium oxide (Hf₁₋ₓZrₓO₂) has demonstrated a k-value as high as 59. mdpi.com

Hafnium Aluminates (HfAlO): The addition of alumina can increase the bandgap, potentially reducing leakage current. ualberta.caaip.org

Nitrogen Incorporation (HfSiON): Adding nitrogen to hafnium silicates can further improve thermal stability and reduce oxygen diffusion. wikipedia.orgepjap.org

The table below summarizes the key properties of some hafnium-based high-κ dielectric materials.

Nanomaterial Development (e.g., Hafnium Hydride Nanoparticles)

Hafnium hydride nanoparticles are the nanostructured form of the compound formed between hafnium and hydrogen. nanorh.com These nanoparticles typically exist in a non-stoichiometric form, HfHₓ, where the ratio of hydrogen to hafnium can vary. nanorh.com The synthesis of hafnium-based nanomaterials, including hafnium hydride and hafnium oxide, can be achieved through various methods such as precipitation, sol-gel, and hydrothermal techniques. science.govfrontiersin.org For instance, hafnium oxide nanoparticles can be synthesized via a precipitation route using hafnium tetrachloride as a precursor. science.gov

The small size of these nanoparticles, typically in the range of 1-100 nanometers, leads to a significantly larger surface area compared to their bulk counterparts. nanorh.comfusnano.com This increased surface area enhances their reactivity and imparts unique properties. nanorh.com

Key properties and potential applications of hafnium hydride and other hafnium-based nanoparticles include:

High Surface Area: The large surface-to-volume ratio increases reactivity, making them effective in various applications. nanorh.com

Thermal Stability: Hafnium hydride nanoparticles exhibit good stability at elevated temperatures. nanorh.com

Catalytic Properties: They can be used as catalysts or catalyst supports in chemical reactions like hydrogenation. nanorh.com

Hydrogen Storage: Hafnium hydride has the capacity to absorb significant amounts of hydrogen, making it a candidate for hydrogen storage applications. nanorh.com

Electronic Properties: Depending on their form, these nanoparticles can exhibit semiconducting or conducting properties, suggesting potential use in electronic devices. nanorh.com

Aerospace and Atomic Energy: Hafnium hydride nanoparticles are explored for use in the aerospace and atomic energy industries, including as reactor control rod materials and propellants. fusnano.com

The development of hafnium-based nanomaterials extends beyond hafnium hydride to include hafnium oxide (HfO₂) nanoparticles and hafnium carbonitride (HfCₓN₁₋ₓ) nanoparticles. HfO₂ nanoparticles, for example, have been investigated for their photocatalytic activity in degrading organic pollutants. mdpi.com The synthesis of HfCₓN₁₋ₓ nanoparticles has been achieved through a urea-glass route, with potential applications stemming from their ceramic nature and electrical conductivity. mdpi.com

The table below provides examples of available hafnium hydride nanopowders with their typical specifications.

Conclusion and Future Research Trajectories

Summary of Key Findings in Hafnium Tetrahydride and Hydride Research

Research into hafnium hydrides, from the simple molecular this compound (HfH₄) to complex polyhydride systems, has yielded significant insights into their structure, bonding, and potential applications. The simplest hydride, HfH₄, has been successfully synthesized and characterized primarily through matrix isolation techniques. acs.org In these experiments, laser-ablated hafnium atoms are reacted with hydrogen in a solid argon matrix, allowing for spectroscopic identification. acs.org Theoretical and computational studies complement this experimental work, predicting a tetrahedral geometry for the HfH₄ molecule. researchgate.net

Beyond the simple tetrahydride, the broader hafnium-hydrogen (Hf-H) system exhibits a rich and complex phase diagram. iphy.ac.cnaip.org At room temperature, several distinct phases have been identified, including deformed cubic, face-centered cubic (FCC), and face-centered tetragonal (FCT) structures. iphy.ac.cn Density functional theory (DFT) calculations have shown that the stability of these phases is highly dependent on the hydrogen concentration (x in HfHₓ) and the specific location of hydrogen atoms within the hafnium lattice. iphy.ac.cn For instance, at low hydrogen concentrations (x ≤ 0.25), hexagonal close-packed (HCP) phases are most stable, while at higher concentrations (x = 0.5), FCC and body-centered cubic (BCC) structures become more favorable. iphy.ac.cn

Significant progress has also been made in the synthesis and characterization of complex hafnium hydrides. These include:

Terminal Hydrides: Mononuclear hafnium hydride complexes, often stabilized by bulky ligand systems, have been isolated. acs.orgcaltech.edu An example is the terminal hafnium hydride [HfH(thf)(Xy-N₃N)], which was synthesized via hydrogenolysis or salt metathesis and characterized by single-crystal X-ray diffraction. acs.org

Polyhydride Complexes: Dinuclear and polynuclear hafnium hydrides have been prepared, featuring bridging hydride ligands. illinois.eduacs.orgillinois.edu Hydrogenolysis of organometallic hafnium precursors has led to the formation of tetranuclear clusters like [(C₅Me₄R)₄M₄(μ-H)₈], which possess a tetrahedral metal framework. acs.org

Nanostructured Hydrides: Studies on hafnium hydride thin films have revealed that nanoconfinement significantly influences their structural response to hydrogen. acs.orgnih.gov This confinement can suppress phase coexistence and reduce hysteresis in the fcc-fct phase transition, which is a critical finding for their application as optical hydrogen sensors. acs.org

The following table summarizes key experimental and theoretical data on selected hafnium hydride species.

Compound/SystemKey FindingsResearch Method(s)
This compound (HfH₄) Identified in solid argon; predicted tetrahedral structure.Matrix Isolation IR Spectroscopy, DFT Calculations. acs.orgresearchgate.net
Hafnium Hydride (HfHₓ) Thin Films Nanoconfinement suppresses hysteresis and phase coexistence, enhancing hydrogen sensing performance.In situ X-ray Diffraction and Reflectometry. acs.orgnih.gov
[HfH(thf)(Xy-N₃N)] A rare example of an isolated terminal hafnium hydride without a cyclopentadienyl (B1206354) ligand.Synthesis, Single-Crystal X-ray Diffraction, NMR Spectroscopy. acs.org
[(C₅Me₄R)₄Hf₄(μ-H)₈] A tetranuclear octahydride cluster with a tetrahedral Hf₄ core connected by μ₂-H and μ₃-H ligands.Hydrogenolysis, X-ray Diffraction, DFT Studies. acs.org
High-Pressure Hafnium Hydrides (e.g., HfH₉) Prediction of a metastable, potentially high-T_c superconducting phase at 200 GPa, featuring unique hydrogen tube structures.Structural Searches, First-Principles Calculations. aps.org

Unresolved Challenges and Open Questions in Hafnium Hydride Systems

Despite the progress, several challenges and fundamental questions remain in the field of hafnium hydrides. A complete and universally accepted phase diagram for the Hf-H system is still elusive, with discrepancies remaining in the precise stoichiometry and structural definitions of various phases. aip.org The synthesis of pure, stoichiometric hafnium hydrides, particularly the simple HfH₄ outside of a stabilizing matrix, remains a significant synthetic hurdle due to their high reactivity and tendency to form non-stoichiometric bulk phases or complex oligomers.

The thermal stability of hafnium hydrides presents another major challenge, particularly for practical applications. For example, in the development of hafnium hydride as a neutron absorber material for nuclear reactors, the potential for hydrogen desorption at elevated operating temperatures is a critical issue that requires further investigation and mitigation strategies. researchgate.net This is closely linked to understanding the thermodynamics and kinetics of hydrogen absorption and desorption in bulk and nanostructured hafnium.

Furthermore, the chemical interactions of hafnium hydrides within composite materials are not fully understood. Recent studies on iron-hafnium hydride composites revealed that sintering can lead to phase decomposition and the formation of intermetallic phases, resulting in significant hydrogen loss. aip.org Characterizing the interfaces and reaction pathways in such multi-component systems is a complex but crucial task for developing advanced materials. aip.org The root cause of certain physical phenomena, such as the observed volume reduction in nearly fully hydrogenated hafnium thin films, is not yet explained. acs.orgnih.gov

Prospective Research Avenues and Methodological Advances for this compound

The future of this compound and hydride research is pointed toward several exciting directions, driven by both fundamental scientific curiosity and the potential for technological applications.

One of the most promising avenues is the exploration of hydrogen-rich hafnium hydrides under extreme pressure. aps.org Theoretical predictions suggest the existence of novel phases, such as HfH₉, with unique structures like intercalated hydrogen tubes and potential for high-temperature superconductivity. aps.org Experimental validation of these predictions using diamond anvil cells combined with in-situ measurements would represent a major breakthrough.

Advances in computational chemistry and materials modeling will continue to play a pivotal role. The use of more powerful first-principles calculations, evolutionary algorithms, and machine learning potentials can accelerate the discovery of new stable or metastable hafnium hydride phases and provide deeper insights into their electronic structures, bonding, and mechanical properties. iphy.ac.cndiva-portal.org These theoretical studies can guide synthetic efforts and help interpret complex experimental data.

The development of nanostructured hafnium hydrides is another key research trajectory. Building on the findings that nanoconfinement can tune the material's properties, future work will likely focus on synthesizing and characterizing hafnium hydride nanoparticles, nanowires, and thin films with precisely controlled dimensions. acs.orgnih.gov This research is critical for advancing their use in technologies such as solid-state hydrogen storage and next-generation optical or chemiresistive hydrogen sensors. acs.org

Finally, the synthesis of novel organometallic hafnium hydride complexes continues to be an active field. acs.orgcaltech.edu These molecular compounds serve as valuable models for understanding Hf-H bond reactivity and are potential catalysts for a variety of chemical transformations, including olefin insertion and polymerization. acs.org Exploring new ligand environments and reaction pathways will undoubtedly lead to new catalytic systems and a more profound understanding of the fundamental chemistry of hafnium.

Q & A

Q. What are the established synthetic routes for hafnium tetrahydride complexes, and how do reaction conditions influence product purity?

this compound complexes, such as {[P2N2]Hf}₂(µ-H)₄, are typically synthesized via organometallic reduction pathways. For example, the reaction of [P2N2]HfMe₂ with H₂ gas under controlled pressure and temperature yields tetrahydride complexes . Key variables include the choice of reducing agents (e.g., MeMgCl for precursor alkylation) and inert-atmosphere conditions to prevent oxidation. Purity is confirmed through NMR spectroscopy and elemental analysis, with byproducts like dinuclear derivatives requiring separation via crystallization .

Q. Which spectroscopic and structural characterization methods are critical for confirming this compound configurations?

  • NMR Spectroscopy : Low-temperature ¹H NMR identifies hydride environments, distinguishing classical vs. non-classical structures (e.g., dihydrogen/dihydride vs. tetrahydride) .
  • Neutron Diffraction : Resolves H-atom positions in solid-state structures, as demonstrated for iridium analogs .
  • Computational Modeling : Density functional theory (DFT) optimizes geometry and calculates H-H bond distances, validating experimental data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is pyrophoric and reacts violently with air/water. Storage requires inert-gas purging (e.g., argon) and explosion-proof equipment. Handling mandates grounded containers, non-sparking tools, and protocols aligned with SOPs for pyrophoric compounds like germanium tetrahydride .

Advanced Research Questions

Q. How do this compound complexes mediate catalytic dinitrogen activation, and what experimental approaches elucidate their mechanisms?

Hafnium tetrahydrides act as precursors in dinitrogen cleavage via reductive elimination. For example, {[P2N2]Hf}₂(µ-H)₄ facilitates H₂ liberation during catalytic cycles. Mechanistic studies employ isotopic labeling (e.g., ¹⁵N₂), in situ IR spectroscopy, and kinetic profiling to track intermediates like nitride or imide species .

Q. How can researchers resolve contradictions between solution-phase NMR and solid-state structural data for polyhydride complexes?

Discrepancies arise due to dynamic behavior in solution (e.g., interconversion between tetrahydride and dihydrogen/dihydride forms). Strategies include:

  • Variable-temperature NMR to capture equilibrium shifts .
  • Cross-validating computational Gibbs free energies (ΔG) of interconversion with experimental activation barriers .

Q. What computational methodologies best predict the electronic structure and reactivity of hafnium tetrahydrides?

  • DFT with Hybrid Functionals : Accurately models H-H bonding interactions and relativistic effects in heavy metals like Hf .
  • Coupled-Cluster Calculations : Validates minimum-energy geometries (e.g., Cₛ symmetry in Ir analogs) and simulates NMR chemical shifts .
  • Transition-State Analysis : Identifies pathways for H₂ elimination or substrate activation .

Q. How should researchers address inconsistencies in proton-transfer mechanisms across tetrahydride systems?

For example, tungsten/molybdenum tetrahydrides form stable [MH₄]⁺ species directly, without intermediates, while iridium systems exhibit equilibrium between tetrahydride and dihydrogen/dihydride forms. Methodological solutions include:

  • Kinetic isotope effects (KIEs) to probe proton-transfer steps .
  • Comparing pKa values of proton sources (e.g., fluorinated alcohols) to assess thermodynamic favorability .

Methodological Notes

  • Data Reproducibility : Replicate syntheses under rigorously controlled atmospheres (glovebox/Schlenk-line) .
  • Error Analysis : Quantify uncertainties in H-atom positions (e.g., neutron diffraction ±0.01 Å) and computational energy barriers (±1–3 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.